molecular formula C10H16O4 B13174394 Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13174394
M. Wt: 200.23 g/mol
InChI Key: OTWCQYBJNXHXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is part of the dioxaspiroheptane family, which is known for its unique spirocyclic structure. The spirocyclic structure is characterized by a bicyclic system where two rings are connected through a single atom, in this case, a carbon atom. This compound is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the spirocyclic structure . The reaction conditions typically involve heating the reactants to a temperature of around 100°C and maintaining the reaction for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for Ethyl 4,4-dimethyl-1,5-dioxaspiro[2This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-4-12-8(11)7-10(14-7)5-6-13-9(10,2)3/h7H,4-6H2,1-3H3

InChI Key

OTWCQYBJNXHXKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOC2(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.